3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenyl group, a cyclopropylpyridazinyl moiety, and a piperidinylmethanone structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the tert-butylphenyl and cyclopropylpyridazinyl intermediates, followed by their coupling with a piperidinylmethanone derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or platinum complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, 3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with applications in organic synthesis.
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemical products.
DDT: A well-known pesticide with a similar aromatic structure.
Uniqueness
3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is unique due to its combination of tert-butylphenyl, cyclopropylpyridazinyl, and piperidinylmethanone moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-24(2,3)20-8-6-19(7-9-20)23(28)27-14-12-17(13-15-27)16-29-22-11-10-21(25-26-22)18-4-5-18/h6-11,17-18H,4-5,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAAQMXBYMSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.